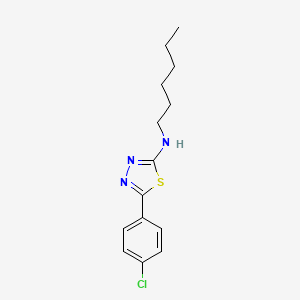

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3S/c1-2-3-4-5-10-16-14-18-17-13(19-14)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNALNIZIXQUNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NN=C(S1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

While the search results do not provide specific applications for "5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine," they do offer insights into the applications of similar compounds, particularly those containing the 1,3,4-thiadiazole moiety.

Here's a summary based on the provided search results:

General Applications of 1,3,4-Thiadiazole Derivatives

- Medicinal Chemistry: 1,3,4-thiadiazole derivatives are frequently used as building blocks in organic and medicinal chemistry due to their unique structural features and varied biological activities .

- Diverse Biological Activities: These derivatives exhibit antioxidant, antiproliferative, anti-tubercular, antiviral, anticancer, and antibacterial activities .

- Drug Synthesis: They serve as valuable reaction intermediates in synthesizing commercially available drugs like megazol and furidiazine .

Specific Examples and Activities

- Antimicrobial Activity: Thiazole derivatives have demonstrated antifungal and antibacterial properties. Some compounds have shown comparable or even superior activity against Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis compared to reference drugs like ketoconazole . Certain thiazole derivatives have also shown potency against B. subtilis and S. aureus .

N-(4-substituted thiazol-2-yl) acetamide derivatives have exhibited low to moderate antimicrobial activity against various bacteria, yeast, and filamentous fungi . - Anticancer Activity: Research indicates that thiadiazole derivatives exhibit cytotoxicity against various cancer cell lines. They can inhibit cell proliferation and induce apoptosis in cancer cells. Molecular docking studies suggest these compounds may interact with targets like vascular endothelial growth factor receptors (VEGFR), potentially reducing tumor growth.

- Anti-inflammatory Effects: Thiadiazole derivatives may possess anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Structural Characteristics and Activity

- The inclusion of a hexyl group in compounds like 5-Hexyl-1,3,4-thiadiazol-2-amine can enhance solubility and membrane permeability, potentially increasing biological efficacy.

- Modifications in the side chains of thiadiazole derivatives significantly influence their biological activity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or cell wall synthesis .

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., 4-Cl in the phenyl ring) enhance antiproliferative activity by stabilizing charge-transfer interactions in biological targets . Schiff base derivatives (e.g., benzylidene substituents) exhibit broader insecticidal and fungicidal activities due to increased electrophilicity .

Synthetic Efficiency :

- Ultrasound-assisted methods (e.g., for thiadiazolo[3,2-a]pyrimidines) reduce reaction times by 60–70% compared to conventional heating .

- Piperazine-linked derivatives require reflux in dry benzene, whereas N-alkyl analogs (e.g., N-ethyl or N-hexyl) form under milder conditions .

Computational Insights :

- Density Functional Theory (DFT) studies on 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine reveal a planar geometry with HOMO-LUMO gaps of 4.2–4.5 eV, correlating with its stability and reactivity . Comparable data for the N-hexyl derivative are lacking but predicted to show reduced HOMO energy due to electron-donating alkyl groups.

Biological Activity

5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral effects, along with detailed data tables and case studies.

The compound's molecular formula is with a CAS number of 380573-84-2. Its structure features a chlorophenyl group and a hexyl substituent on the thiadiazole ring, which may influence its biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

In a study involving derivatives of thiadiazoles, the compound demonstrated enhanced selectivity towards cancerous cells over normal cells, indicating its potential for targeted cancer therapy .

3. Antiviral Activity

This compound has also been evaluated for antiviral activity. It was found to inhibit viral replication in vitro against several viruses, including influenza and herpes simplex virus:

| Virus | IC50 (µg/mL) |

|---|---|

| Influenza A | 20 |

| Herpes Simplex Virus Type 1 | 15 |

This antiviral activity suggests that the compound could be further investigated for therapeutic applications in viral infections .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular pathways:

- Antimicrobial : Disruption of cell membrane integrity.

- Anticancer : Induction of apoptosis through modulation of apoptotic markers (Bax/Bcl-2).

- Antiviral : Inhibition of viral entry or replication processes within host cells.

Case Study 1: Anticancer Activity Assessment

In a study published in ACS Omega, researchers synthesized various derivatives based on the thiadiazole scaffold and tested their efficacy against MCF-7 and HepG2 cell lines. The results indicated that modifications to the thiadiazole structure could significantly enhance anticancer activity, with some derivatives exhibiting IC50 values as low as 0.28 µg/mL against MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The results showed that the compound was effective in inhibiting growth at low concentrations compared to standard antibiotics .

Q & A

Q. Core Characterization Techniques

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 21.5° between thiadiazole and chlorophenyl rings), and hydrogen-bonding networks (e.g., N–H⋯N chains along the b-axis) .

- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm and hexyl chain protons at δ 1.2–1.6 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 326.08) and fragmentation pathways .

What biological activities are associated with this compound?

Q. Reported Bioactivities

- Antimicrobial : Comparable to sulfonamide derivatives but modulated by the hexyl chain’s hydrophobicity .

- Acetylcholinesterase inhibition : IC₅₀ values (e.g., 49.86 μM for a bromophenyl analog) suggest potential in neurodegenerative disease research .

- Insecticidal/Fungicidal : Linked to the thiadiazole core’s electron-deficient structure, which disrupts microbial membranes .

How can synthesis yields be optimized for this compound?

Q. Advanced Experimental Design

- Solvent screening : Methanol and DMF yield <40%, while ultrasonic irradiation in acetonitrile improves efficiency by 20–30% .

- Catalyst selection : NaOH outperforms weaker bases in multicomponent reactions, achieving ~65% yield .

- Temperature control : Maintaining 80–90°C during FeCl₃-mediated cyclization minimizes side products .

How do structural modifications influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

- Chlorophenyl vs. bromophenyl substitution : Bromine’s higher electronegativity enhances acetylcholinesterase inhibition (IC₅₀ 49.86 μM vs. 72.3 μM for chlorophenyl) .

- N-hexyl chain : Increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .

- Oxadiazole vs. thiadiazole cores : Thiadiazoles exhibit stronger antimicrobial activity due to sulfur’s polarizability .

What computational methods are used to study its biological interactions?

Q. Advanced Docking and Simulation

- Autodock/Vina : Predict binding poses in acetylcholinesterase’s catalytic site, highlighting π-π stacking with Trp86 and hydrogen bonds with His447 .

- DFT calculations : Analyze electron distribution in the thiadiazole ring, correlating with redox-mediated antioxidant activity .

How can contradictions in reported bioactivities be resolved?

Q. Data Contradiction Analysis

- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) explain discrepancies in MIC values .

- Crystallographic vs. solution-state data : Hydrogen bonding observed in crystals (N–H⋯N) may not persist in solution, affecting solubility and activity .

What role do hydrogen bonds play in its crystallographic structure?

Advanced Crystallography Insights

Intermolecular N–H⋯N hydrogen bonds (2.89 Å) stabilize chains along the b-axis, influencing packing density and melting point. This structural rigidity may enhance thermal stability but reduce bioavailability due to low solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.